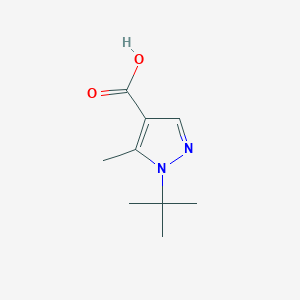

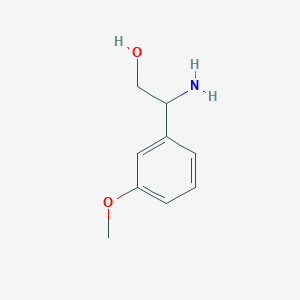

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Aplicaciones Científicas De Investigación

Pharmaceutical Compound Synthesis

This compound is utilized in the synthesis of various pharmaceuticals. Its structure, featuring a pyrazole ring and a hydroxyethyl side chain, makes it a valuable intermediate in creating molecules with potential biological activity. It can be used to develop new drugs with anti-inflammatory, analgesic, or antipyretic effects due to the pyrazole core’s pharmacological significance .

Material Science: Hydrogel Development

In material science, particularly in the development of hydrogels, this compound’s reactive aldehyde group can be employed to cross-link polymers. Hydrogels have applications ranging from soft tissue engineering to drug delivery systems. The hydroxyethyl group enhances the hydrogel’s hydrophilicity, which is crucial for biomedical applications .

Environmental Science: Contaminant Adsorption

“1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde” may be involved in synthesizing materials for environmental cleanup, such as adsorbents for water treatment. Its structure could be tailored to capture specific contaminants, like heavy metals or organic pollutants, from water sources .

Analytical Methods: Chromatography

In analytical chemistry, this compound could serve as a standard or a derivatization agent in chromatographic methods. Its unique structure allows for easy detection and quantification when analyzing complex mixtures, aiding in the identification of substances within a sample .

Industrial Processes: Polymer Manufacturing

The compound’s functional groups are reactive in polymerization processes. It can be used to create polymers with specific properties for industrial applications, such as coatings, adhesives, and specialty plastics. Its incorporation into polymers can impart desired characteristics like increased flexibility or improved thermal stability .

Biomedical Research: Tissue Engineering

In tissue engineering, the compound’s ability to modify surfaces can promote cell adhesion and growth. It can be grafted onto scaffold materials to enhance biocompatibility and support the growth of specific cell types, which is essential for creating tissue constructs .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-2-1-8-4-6(5-10)3-7-8/h3-5,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYTYIOYCWGXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640878 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

1082065-98-2 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)